molecular formula C16H18O5 B12306123 7-Hydroxy-3-(4-hydroxyphenyl)-5-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

7-Hydroxy-3-(4-hydroxyphenyl)-5-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12306123
M. Wt: 290.31 g/mol
InChI Key: CNVOBYHHFYGXNB-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-hydroxyphenyl)-5-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of flavonoids. This compound is known for its unique structural features, including multiple hydroxyl groups and a methoxy group, which contribute to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(4-hydroxyphenyl)-5-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by hydroxylation and methoxylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also include purification steps such as crystallization, distillation, and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(4-hydroxyphenyl)-5-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

7-Hydroxy-3-(4-hydroxyphenyl)-5-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:

    Chemistry: Used as a model compound for studying flavonoid chemistry and reaction mechanisms.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(4-hydroxyphenyl)-5-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways.

    Signal Transduction: Modulating signaling pathways such as MAPK and NF-κB.

Comparison with Similar Compounds

Similar Compounds

    Glycitein: 7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one, a similar isoflavone with a methoxy group at the C-6 position.

    Daidzein: 7-Hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one, lacking the methoxy group.

    Genistein: 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one, with an additional hydroxyl group at the C-5 position.

Uniqueness

7-Hydroxy-3-(4-hydroxyphenyl)-5-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific structural features, including the methoxy group at the C-5 position and the hexahydrochromen ring system. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-5-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C16H18O5/c1-20-13-6-11(18)7-14-15(13)16(19)12(8-21-14)9-2-4-10(17)5-3-9/h2-5,8,11,13-15,17-18H,6-7H2,1H3

InChI Key

CNVOBYHHFYGXNB-UHFFFAOYSA-N

Canonical SMILES

COC1CC(CC2C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O

Origin of Product

United States

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